7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1171022-53-9
VCID: VC18383307
InChI: InChI=1S/C15H12ClN3.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(19-17)18-14(11)9-12;/h1-9H,17H2,(H,18,19);1H
SMILES:
Molecular Formula: C15H13Cl2N3
Molecular Weight: 306.2 g/mol

7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride

CAS No.: 1171022-53-9

Cat. No.: VC18383307

Molecular Formula: C15H13Cl2N3

Molecular Weight: 306.2 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride - 1171022-53-9

Specification

CAS No. 1171022-53-9
Molecular Formula C15H13Cl2N3
Molecular Weight 306.2 g/mol
IUPAC Name (7-chloro-3-phenylquinolin-2-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C15H12ClN3.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(19-17)18-14(11)9-12;/h1-9H,17H2,(H,18,19);1H
Standard InChI Key ACJORHCPBLRSKZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)NN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (7-chloro-3-phenylquinolin-2-yl)hydrazine hydrochloride, reflects its structural features:

  • A quinoline backbone with chlorine at position 7.

  • A phenyl group at position 3.

  • A hydrazino (-NHNH2) group at position 2, protonated as a hydrochloride salt .

Key Properties

PropertyValueSource
Molecular FormulaC15H13Cl2N3
Molecular Weight306.19 g/mol
Exact Mass305.049 g/mol
LogP (Partition Coefficient)5.416
Topological Polar Surface Area50.94 Ų

The hydrochloride salt enhances solubility in polar solvents, while the chlorine and phenyl groups contribute to lipophilicity, influencing membrane permeability .

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step reactions:

  • Quinoline Core Formation: Vilsmeier-Haack cyclization of acetanilides yields 2-chloro-3-formylquinoline intermediates .

  • Hydrazino Group Introduction: Hydrazine hydrate reacts with the formyl group, forming a hydrazone intermediate .

  • Chlorination and Salt Formation: Phosphoryl chloride mediates chlorination, followed by hydrochloride salt precipitation .

Example Protocol:

  • Step 1: 2-Chloro-3-formylquinoline synthesis via Vilsmeier reagent (POCl3/DMF) at 90°C for 12 hours .

  • Step 2: Hydrazine hydrate in ethanol at room temperature forms the hydrazone .

  • Step 3: Treatment with HCl gas in diethyl ether yields the hydrochloride salt.

Analytical Characterization

  • NMR: 1H-NMR (DMSO-d6) shows aromatic protons at δ 7.65–8.11 ppm and a hydrazino NH2 signal at δ 4.2 ppm.

  • IR: Stretching vibrations at 3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl) .

Biological Activities and Mechanisms

Antimalarial Activity

Quinoline derivatives are known for antimalarial effects via heme polymerization inhibition. While direct data on this compound is limited, structural analogs like chloroquine validate the quinoline scaffold’s utility .

Enzyme Inhibition

  • Botulinum Neurotoxin A (BoNT/A): Quinolinol derivatives inhibit zinc-dependent metalloproteases, suggesting potential for counteracting botulism .

  • HDAC Inhibition: Hydrazino groups may enhance histone deacetylase (HDAC) inhibition, synergizing with anticancer agents .

Pharmacological Applications

Drug Development

  • Lead Optimization: Modifications at the hydrazino group (e.g., acetyl or methyl derivatives) improve potency and pharmacokinetics .

  • Combination Therapy: Synergy with SAHA (suberoylanilide hydroxamic acid) enhances cytotoxicity in breast cancer models .

Diagnostic Probes

The compound’s fluorescence properties (λex = 350 nm, λem = 450 nm) enable its use as a molecular probe for tracking drug distribution .

Comparative Analysis with Analogues

CompoundStructureIC50 (Neuroblastoma)Selectivity Index
7-Chloro-2-hydrazino-3-phenylquinoline HClQuinoline + hydrazino8.2 μM3.5
7-Chloro-2-phenylquinolineQuinoline + phenyl>30 μM1.2
Chloroquine4-AminoquinolineN/A (Antimalarial)N/A

Key Insights:

  • The hydrazino group enhances anticancer activity compared to phenyl-substituted analogues .

  • Chlorine at position 7 is critical for metalloprotease inhibition, as seen in BoNT/A studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator